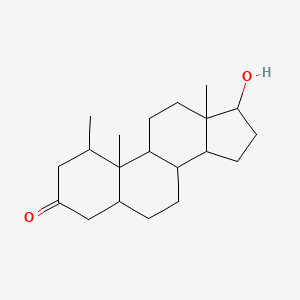

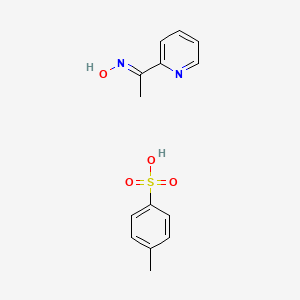

17-Hydroxy-1-methylandrostan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Mesterolone is a synthetic androgen and anabolic steroid (AAS) that is primarily used in the treatment of low testosterone levels in men. It is also known by its trade name, Proviron. Mesterolone is a derivative of dihydrotestosterone (DHT) and is characterized by its strong androgenic effects and weak anabolic effects . It was first described in 1966 and introduced for medical use by 1967 .

Vorbereitungsmethoden

Mesterolone can be synthesized by mixing 1α-methyl-androstan-17β-ol-3-one-17-acetate with methanolic sodium hydroxide . This reaction involves the use of methanolic sodium hydroxide as a reagent to facilitate the conversion of the starting material into mesterolone. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Mesterolone undergoes several types of chemical reactions, including:

Oxidation: Mesterolone can be oxidized to form various metabolites.

Reduction: The compound can be reduced to form different derivatives, although specific reduction reactions are less commonly documented.

Substitution: Mesterolone can undergo substitution reactions, particularly at the hydroxyl group, to form esters or other derivatives.

Common reagents used in these reactions include oxidizing agents like ceric sulfate for post-derivatized analysis . The major products formed from these reactions are typically hydroxylated or reduced derivatives of mesterolone.

Wissenschaftliche Forschungsanwendungen

Mesterolone has a wide range of scientific research applications, including:

Wirkmechanismus

Mesterolone exerts its effects by binding to androgen receptors in various tissues and organs. It stimulates these receptors to promote the growth and development of male sex organs and maintain secondary sex characteristics in androgen-deficient males . Unlike testosterone, mesterolone is not converted into estrogen, which makes it unique in its mechanism of action . It is inactivated by 3α-hydroxysteroid dehydrogenase in skeletal muscles, which contributes to its weak androgenic activity .

Vergleich Mit ähnlichen Verbindungen

Mesterolone is often compared with other anabolic-androgenic steroids (AAS) such as:

Testosterone: Unlike testosterone, mesterolone is not aromatized into estrogen, which reduces the risk of estrogenic side effects.

Dihydrotestosterone (DHT): Mesterolone is a derivative of DHT and shares many of its properties but has a unique 1α-methyl group that enhances its oral activity.

Methenolone: Both mesterolone and methenolone are non-17α-alkylated steroids, but mesterolone has stronger androgenic effects.

These comparisons highlight mesterolone’s unique properties, such as its lack of estrogenic activity and its specific androgenic effects, which make it suitable for certain medical applications.

Eigenschaften

IUPAC Name |

17-hydroxy-1,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h12-13,15-18,22H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYRZJKIQKRJCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-3-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-ylamino)cyclohexyl]urea](/img/structure/B12347552.png)

![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12347577.png)

![3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate](/img/structure/B12347582.png)

![(2E)-2-[(dimethylamino)methylene]cycloheptanone hydrochloride](/img/structure/B12347584.png)

![[(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B12347591.png)

![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12347608.png)

![Ruthenium, dichloro[(1,2,3,6,7,10,11,12-eta)-2,6,10-dodecatriene-1,12-diyl]-](/img/structure/B12347635.png)